1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE is a chemical compound with the molecular formula C15H22Si2 It is a member of the disilane family, characterized by the presence of two silicon atoms This compound is notable for its unique structure, which includes a naphthalene group attached to a disilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE typically involves the reaction of naphthalene derivatives with disilane precursors. One common method includes the use of naphthylmethyl chloride and pentamethyldisilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of the disilane compounds and the potential hazards associated with large-scale chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Functionalized naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE involves its interaction with molecular targets through its silicon and naphthalene moieties. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis and molecular recognition. The pathways involved include the formation of transient intermediates that undergo further transformations to yield the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,2-PENTAMETHYL-1-PHENYLDISILANE: Similar structure but with a phenyl group instead of a naphthalene group.
1,1,1,2,2-PENTAMETHYL-2-(1-NAPHTHYLETHYNYL)DISILANE: Contains an ethynyl linkage instead of a direct naphthylmethyl group.
Uniqueness
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE is unique due to its combination of a highly substituted disilane backbone with a naphthalene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
138421-50-8 |
---|---|
Molekularformel |
C16H24Si2 |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
dimethyl-(naphthalen-1-ylmethyl)-trimethylsilylsilane |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)18(4,5)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,13H2,1-5H3 |
InChI-Schlüssel |
DYOKIGXTZRRSEK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C)(C)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.